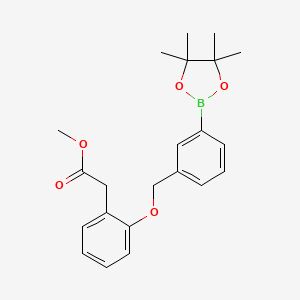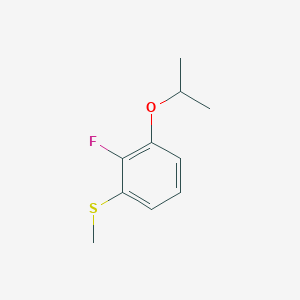
2-Isopropyl-5-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-phenyl-1H-pyrrole (2IP5PP) is an organic molecule which has been studied extensively due to its potential applications in a variety of scientific fields. 2IP5PP is a small molecule with a molecular weight of approximately 200 Da and a molecular formula of C12H15N. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. In the past, 2IP5PP has been used as a starting material for the synthesis of various compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In recent years, 2IP5PP has gained attention for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-Isopropyl-5-phenyl-1H-pyrrole has been studied extensively for its potential applications in a variety of scientific fields. In medicinal chemistry, this compound has been used as a ligand for the synthesis of various metal complexes and has been studied as a potential inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs). In biochemistry, this compound has been used as a substrate for the synthesis of peptides, peptidomimetics, and other bioactive compounds. In pharmacology, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The exact mechanism of action of 2-Isopropyl-5-phenyl-1H-pyrrole is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes such as COX-2 and CDKs, which are involved in the regulation of cell growth and differentiation. In addition, this compound may also act as an agonist of G protein-coupled receptors (GPCRs), which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to inhibit the activity of the enzymes COX-2 and CDKs, which are involved in the regulation of cell growth and differentiation. In addition, this compound has been shown to act as an agonist of GPCRs, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and respiration.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Isopropyl-5-phenyl-1H-pyrrole in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, this compound can be used as a starting material for the synthesis of various compounds and as a reagent in organic synthesis. However, one of the main limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
The potential applications of 2-Isopropyl-5-phenyl-1H-pyrrole are still being explored. Some of the potential future directions for research include the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the investigation of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in laboratory experiments.
Synthesis Methods
2-Isopropyl-5-phenyl-1H-pyrrole can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-5-phenyl-1H-pyrrole with isopropylmagnesium bromide in the presence of a base. This method yields this compound in high yield and purity. Other methods for the synthesis of this compound include the reaction of 2-bromo-5-phenyl-1H-pyrrole with lithium isopropoxide, the reaction of 2-bromo-5-phenyl-1H-pyrrole with isopropyl bromide, and the reaction of 2-bromo-5-phenyl-1H-pyrrole with isopropyl iodide.
properties
IUPAC Name |
2-phenyl-5-propan-2-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)12-8-9-13(14-12)11-6-4-3-5-7-11/h3-10,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHNHZCURHSPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493629 |
Source


|
| Record name | 2-Phenyl-5-(propan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13713-07-0 |
Source


|
| Record name | 2-Phenyl-5-(propan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)










